1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide
CAS No.: 861208-20-0
Cat. No.: VC11681880
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861208-20-0 |
|---|---|
| Molecular Formula | C16H18N2O2 |
| Molecular Weight | 270.33 g/mol |
| IUPAC Name | 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide |
| Standard InChI | InChI=1S/C16H18N2O2/c1-3-13-5-4-6-15(11-13)17-16(20)14-7-9-18(10-8-14)12(2)19/h1,4-6,11,14H,7-10H2,2H3,(H,17,20) |
| Standard InChI Key | HGNQPAHXUOYDHH-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C#C |
| Canonical SMILES | CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C#C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
The compound’s IUPAC name, 1-acetyl-N-(3-ethynylphenyl)piperidine-4-carboxamide, reflects its core structure: a piperidine ring with an acetyl group at position 1 and a carboxamide moiety at position 4 linked to a 3-ethynylphenyl group . Its SMILES notation (\text{CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C#C}) and InChIKey (HGNQPAHXUOYDHH-UHFFFAOYSA-N) provide unambiguous representations for chemical databases and computational modeling .
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 861208-20-0, 7243-13-2 |
| PubChem CID | 5260619 |
| Molecular Formula | |
| Molecular Weight | 270.33 g/mol |
| Topological Polar SA | 49.4 Ų |
Structural Features
The piperidine ring adopts a chair conformation, with the acetyl group enhancing lipophilicity and the ethynylphenyl moiety enabling π-π stacking interactions. The carboxamide group contributes hydrogen-bonding capacity, critical for target engagement in biological systems. X-ray crystallography and NMR studies confirm the planar arrangement of the ethynylphenyl group, which may facilitate binding to hydrophobic protein pockets.
Synthesis and Manufacturing
Synthetic Pathways
Synthesis typically begins with 3-ethynylaniline reacting with piperidine-4-carboxylic acid derivatives to form the carboxamide linkage. Subsequent acetylation introduces the acetyl group via nucleophilic acyl substitution. Optimized conditions employ dichloromethane as a solvent and triethylamine as a base, achieving yields >65%.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | 3-Ethynylaniline, EDC/HOBt | Carboxamide bond formation |
| 2 | Acetic anhydride, DCM, 0–5°C | Acetylation of piperidine nitrogen |
Purification and Characterization
Crude product purification involves silica gel chromatography (eluent: ethyl acetate/hexane), followed by recrystallization from ethanol. Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water gradient) and mass spectrometry (ESI-MS m/z 271.2 [M+H]⁺) .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (>40.5 µg/mL at pH 7.4), suitable for in vitro assays . Stability studies indicate degradation <5% over 24 hours in PBS at 37°C, though susceptibility to esterase-mediated hydrolysis necessitates prodrug strategies for in vivo applications.
Computational Predictions
Density functional theory (DFT) calculations predict a logP value of 2.1, aligning with Rule of Five criteria for oral bioavailability . Molecular dynamics simulations suggest high membrane permeability, supported by a polar surface area <75 Ų .
| Parameter | Value |
|---|---|
| Plasma Half-life | 2.3 hours (mice) |
| Bioavailability | 28% (oral) |
| Protein Binding | 89% |
Limitations and Toxicity
Dose-dependent hepatotoxicity (ALT > 150 U/L at 100 mg/kg) and low blood-brain barrier penetration (brain/plasma ratio 0.03) limit therapeutic utility. Metabolite profiling reveals cytochrome P450-mediated oxidation to reactive quinones, necessitating structural optimization.
Applications in Materials Science and Industrial Chemistry
Polymer Development
The ethynyl group enables click chemistry applications, forming triazole-linked polymers with tunable thermostability (Tg = 145–180°C). These materials show promise in conductive coatings (σ = 10⁻³ S/cm) and drug-eluting scaffolds.
Catalytic Systems
Palladium complexes of the compound catalyze Suzuki-Miyaura couplings with 92% yield under mild conditions, outperforming traditional ligands in electron-deficient substrates. Mechanistic studies attribute this to enhanced π-backbonding from the acetyl group.
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